

Spectroscopic Profile of 2,2'-Dimethoxybiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dimethoxybiphenyl

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dimethoxybiphenyl**, a key chemical intermediate in various synthetic applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is intended to aid researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

While a complete experimental dataset for **2,2'-Dimethoxybiphenyl** is not readily available in the public domain, the following tables summarize the expected and representative spectroscopic data based on the compound's structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.^[1]

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	Multiplet	4H	Aromatic Protons (H-4, H-4', H-5, H-5')
~ 6.9 - 7.1	Multiplet	4H	Aromatic Protons (H-3, H-3', H-6, H-6')
~ 3.8	Singlet	6H	Methoxy Protons (-OCH ₃)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 157	Quaternary	C-2, C-2' (Carbon attached to -OCH ₃)
~ 131	Quaternary	C-1, C-1' (ipso-Carbon)
~ 129	Tertiary	C-4, C-4'
~ 121	Tertiary	C-5, C-5'
~ 111	Tertiary	C-3, C-3'
~ 110	Tertiary	C-6, C-6'
~ 56	Primary	-OCH ₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.^[2] The expected IR absorption bands for **2,2'-Dimethoxybiphenyl** are listed below.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	-OCH ₃
1600 - 1450	C=C Stretch	Aromatic Ring
1250 - 1200	C-O Stretch (Aryl Ether)	Methoxy
1100 - 1000	C-O Stretch	Methoxy
800 - 600	C-H Bend (Out-of-plane)	Aromatic

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[3]

m/z (mass-to-charge ratio)	Interpretation
214	[M] ⁺ (Molecular Ion)
199	[M - CH ₃] ⁺
183	[M - OCH ₃] ⁺
168	[M - 2(CH ₃)] ⁺
152	[M - 2(OCH ₃)] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,2'-Dimethoxybiphenyl** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[4]

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.[5]
- Data Acquisition: Transfer the solution to an NMR tube. Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.[5]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.

- Thin Film Method: Dissolve a small amount of **2,2'-Dimethoxybiphenyl** in a volatile solvent (e.g., methylene chloride).
- Sample Application: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

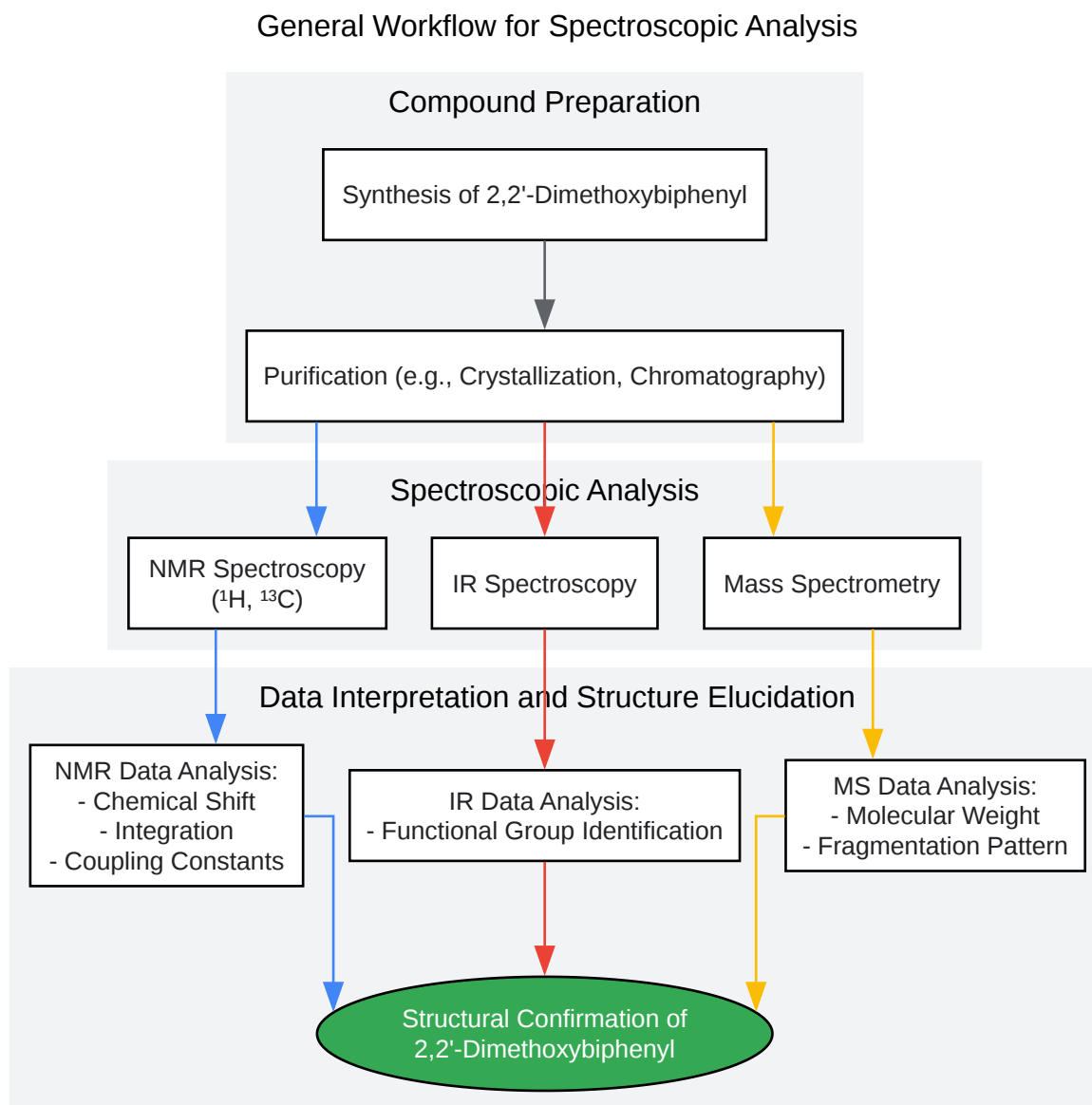
Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of small organic molecules.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]
- Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.[6]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[3]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2,2'-Dimethoxybiphenyl**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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